molecular formula C8H8BrNO3 B15235038 methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate CAS No. 1256792-09-2

methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate

Cat. No.: B15235038
CAS No.: 1256792-09-2
M. Wt: 246.06 g/mol
InChI Key: ZXXYKMSWRIXJBV-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate typically involves the bromination of pyridine followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as palladium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate ester hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in compounds like 5-azido-3-hydroxypyridin-2-yl acetate or 5-thiocyanato-3-hydroxypyridin-2-yl acetate.

    Oxidation: The major product is 5-bromo-3-pyridinecarboxylic acid.

    Reduction: The major product is 5-bromo-3-hydroxypyridine.

    Ester Hydrolysis: The major products are 5-bromo-3-hydroxypyridine-2-carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its hydroxyl and bromine substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1256792-09-2

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)3-6-7(11)2-5(9)4-10-6/h2,4,11H,3H2,1H3

InChI Key

ZXXYKMSWRIXJBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)O

Origin of Product

United States

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